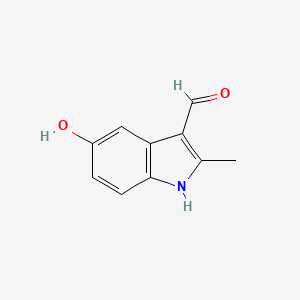

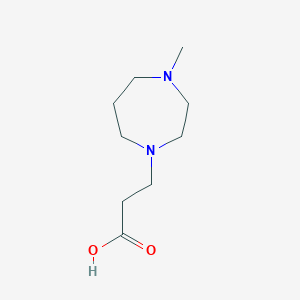

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole carbaldehyde, which is a significant scaffold in medicinal chemistry due to its presence in various natural products and pharmaceuticals. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar indole carbaldehyde derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of indole carbaldehyde derivatives typically involves condensation reactions. For instance, the paper describes the synthesis of a brominated indole carbaldehyde derivative through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions, yielding a good product yield . This suggests that similar conditions could potentially be used for synthesizing this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using X-ray single crystal diffraction, as seen in the study of a brominated indole derivative . The study also utilized Hirshfeld surface analysis to reveal short intermolecular interactions and evaluated atom-to-atom interaction percentages. These techniques could be applied to this compound to gain insights into its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

Indole carbaldehydes can undergo various chemical reactions. For example, photocycloaddition of enamine-carbaldehydes with alkenes can yield substituted tetrahydropyridines, and subsequent dehydration can produce dihydropyridines . This indicates that this compound may also participate in similar cycloaddition reactions, potentially leading to novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehydes can be characterized using spectroscopic and thermal tools. The brominated indole derivative mentioned earlier demonstrated good thermal stability up to 215°C . Additionally, the molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which is crucial for understanding the reactivity of the compound . These methods can be employed to determine the properties of this compound, including its stability, reactivity, and electronic characteristics.

Wissenschaftliche Forschungsanwendungen

Chemical Derivatives from Marine Sources

Research on marine sponges has led to the identification of various indole derivatives, including 5-hydroxy-1H-indole-3-carbaldehyde, demonstrating the potential of marine organisms as sources for novel chemical entities. These compounds are isolated for their unique structural features and potential biological activities, highlighting the significance of marine biodiversity in the discovery of new molecules for scientific research (Abdjul et al., 2015).

Synthetic Applications in Organic Chemistry

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde serves as a versatile synthon in organic chemistry, facilitating the synthesis of a wide array of compounds. Its reactivity has been exploited in the development of inhibitors, antimicrobial, and anti-inflammatory agents, showcasing its broad utility in synthesizing biologically active molecules. Innovative synthetic methodologies, such as nanocatalysis and green chemistry approaches, have been employed to enhance the efficiency and sustainability of these synthetic routes (Madan, 2020).

Crystallographic Studies and Molecular Interactions

The study of crystal structures and molecular interactions of indole derivatives, including this compound, provides insight into their chemical properties and potential for forming complex molecular architectures. These investigations are crucial for understanding the material properties of these compounds and their applications in various fields, such as material science and molecular engineering (Ali et al., 2005).

Biological Activities and Pharmacological Potential

The diverse biological activities associated with indole derivatives underscore their significance in pharmaceutical research. These compounds exhibit a range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, making them valuable leads for drug development. Research into the biological activities of these molecules is crucial for the discovery of new therapeutic agents (Barakat et al., 2017).

Anticancer Research and Molecular Docking Studies

Indole derivatives have shown promise in anticancer research, with several compounds demonstrating significant activity against cancer cell lines. The synthesis of novel indole-based molecules and their evaluation through molecular docking studies against cancer-related proteins highlight the potential of these compounds in developing new anticancer therapies. Such research is instrumental in identifying molecules with high specificity and efficacy against cancer cells (Reddy & Reddy, 2020).

Wirkmechanismus

Zukünftige Richtungen

The field of 1H-indole-3-carbaldehyde derivatives, including 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field .

Eigenschaften

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIOENIXSKBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649294 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412021-98-8 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

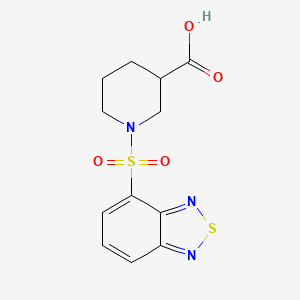

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)

amino]acetic acid](/img/structure/B1326691.png)

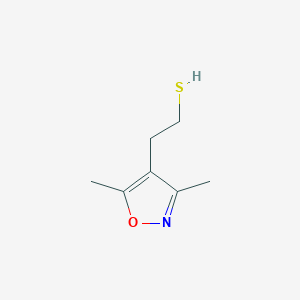

![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)

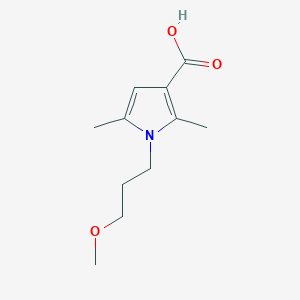

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)